molecular formula C10H14N2O B065803 3-Morpholin-4-ylaniline CAS No. 159724-40-0

3-Morpholin-4-ylaniline

Cat. No.: B065803
CAS No.: 159724-40-0
M. Wt: 178.23 g/mol
InChI Key: ZJWLMZURLIHVHE-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylaniline is an organic compound with the molecular formula C10H14N2O It is a derivative of aniline, where the aniline ring is substituted with a morpholine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-ylaniline typically involves the reaction of aniline with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and temperature are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-ylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroaniline derivatives, while substitution reactions can produce halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-Morpholin-4-ylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylaniline involves its interaction with specific molecular targets and pathways. The morpholine moiety is known to interact with the PI3K-AKT-mTOR pathway, which is crucial in cell growth and survival. This interaction can influence various cellular processes, making the compound of interest in cancer research and other medical applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Morpholin-4-ylmethyl)aniline
  • 2-Morpholin-4-ylpropanohydrazide dihydrochloride
  • 2-(3-methylphenyl)-2-morpholin-4-ylethanamine

Uniqueness

3-Morpholin-4-ylaniline is unique due to its specific substitution pattern and the presence of both aniline and morpholine functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWLMZURLIHVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357224
Record name 3-morpholin-4-ylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159724-40-0
Record name 3-Morpholinoaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-morpholin-4-ylaniline
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Record name 3-(morpholin-4-yl)aniline
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Record name 3-Morpholinoaniline
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Synthesis routes and methods I

Procedure details

A flask containing 5% palladium on carbon (1.95 g) was evacuated and refilled with hydrogen. 4-(3-Nitrophenyl)morpholine (intermediate 2) (19.5 g, 93.75 mmol) was introduced into the flask as a solution in ethanol and dimethylformamide (1000 ml, 4:1 v/v). The reaction was stirred at room temperature until further uptake of hydrogen ceased (after approximately 7 L). The reaction was then filtered through celite and solvent removed in vacuo to yield the desired product (12.6 g, 70.6 mmol) as a beige solid.
Quantity
19.5 g
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1.95 g
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1000 mL
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Synthesis routes and methods II

Procedure details

A solution of tert-butyl (3-morpholinophenyl)carbamate (5.91 g, 21.20 mmol) in a solution of HCl (106 mL, 106.0 mmol, 1 M in MeOH) was stirred at rt overnight, then concentrated in vacuo. The residue was dissolved in water (100 mL). The soltution was basified with saturated Na2CO3 aqueous solution and extracted with CH2Cl2 (100 mL×3). The combined organic phases were washed with brine (150 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a light brown solid (3.42 g, 91%).
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5.91 g
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106 mL
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Yield
91%

Synthesis routes and methods III

Procedure details

A 500 mL roundbottom flask equipped with stir bar and 3-way stopcock charged with MeOH/tetrahydrofuran/water (200 mL of 2:1:1) was purged thoroughly with nitrogen. To this was added 1.0 g of 10% Pd/C followed by addition of 10 g (48.0 mmol) of 3-morpholinyl nitrobenzene. The mixture then was stirred under a hydrogen atmosphere for 4 days (1 atm). The reaction was filtered over GF/F filter paper and the filtrate concentrated in vacuo to remove MeOH and THF. The resulting solid was recovered by filtration, washed with water, air dried, then dried in vacuo to give 7.3 g (83% yield) of the desired aniline as beige crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Name
MeOH tetrahydrofuran water
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

Meta-morpholino nitrobenzene (2a) (2 g, 9.6 mmol) is hydrogenated in a mixture of ethanol and ethyl acetate (50 ml/10 ml), over 10% Pd on carbon (200 mg) for 1 hour. The catalyst is removed by filtration and the solvent removed by evaporation to yield a solid, which is dried under vacuum; ES+ (M+1) 179.35; mp 125.4-127.6° C.
Quantity
2 g
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50 mL
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200 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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